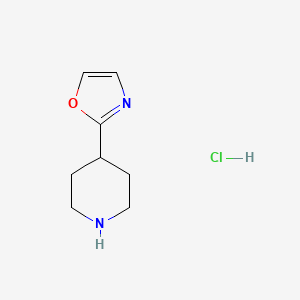

2-(Piperidin-4-yl)oxazole hydrochloride

Description

2-(Piperidin-4-yl)oxazole hydrochloride is a heterocyclic compound featuring a piperidine ring linked to an oxazole moiety, with a hydrochloride salt improving solubility. Piperidine-oxazole hybrids are often explored for their pharmacological properties, such as receptor binding or enzyme inhibition, due to the versatility of the oxazole ring and the piperidine scaffold’s conformational flexibility .

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h5-7,9H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGSOJVLEFZEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with an oxazole derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)oxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives with different functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into a more saturated structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry: 2-(Piperidin-4-yl)oxazole hydrochloride is investigated as a pharmacophore in drug design due to its potential interactions with biological targets. The piperidine ring can interact with receptors or enzymes, while the oxazole ring may participate in hydrogen bonding or other interactions, modulating biological pathways and leading to observed effects.

- Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.

- Material Science: The unique structure of this compound makes it a candidate for developing novel materials with specific properties.

The biological activity of this compound is mainly attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors: The piperidine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Enzyme Modulation: The oxazole ring facilitates hydrogen bonding and interactions with enzymes, modulating their activity, including potential inhibition of enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA).

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activities. Related compounds have shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 21.4 |

| Colon adenocarcinoma (CaCo-2) | 3.1 |

| Hepatocellular carcinoma (HCC) | 3.1 |

These findings suggest that 2-(piperidin-4-yl)-1,2-oxazole-5-carboxylate could be explored for its anticancer potential.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in studies as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound has promising antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxazole rings. Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce piperidine derivatives with altered saturation levels.

Case Studies and Research Findings

- Study on Enzyme Inhibition: A study demonstrated that derivatives similar to this compound inhibited HDSirt2 significantly, which is associated with cancer progression.

- Anticancer Efficacy: In vitro studies showed that the compound exhibited cytotoxic effects against various tumor cell lines, suggesting its potential as a lead compound in cancer therapy.

- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Anti-HPV Activity: One study synthesized five new 1,3-oxazole-4-carbonitrile and two 4-sulfonylamide-5-phenyl-1,3-thiazole derivatives and evaluated their activity against human papillomavirus (HPV) types 11, 16, and 18 in C33-A cells in vitro. Compound 4 (5-(4-benzenesulfonylpiperazine-1-sulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile) showed high activity against HPV11, similar to the reference drug (9-[2-phosphonomethoxy)ethyl]guanine) .

- Anti-SARS-CoV-2 Activity: Novel oxazole-based macrocycles have been discovered as anti-coronaviral agents. The triester macrocycle compound 13 (R = isopropyl) was the most effective synthesized derivative with an IC50 value of 18.3 µM against Vero-E6 cells . The unsubstituted triacid derivative 14 (R = H) was comparable to 13, showing IC50 18.95 µM .

- Combination Therapy: A study demonstrated that combining 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride could enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

2-(Piperidin-4-yl)benzo[d]oxazole

- Structure : A benzo-fused oxazole attached to piperidine.

- Key Differences : The fused benzene ring enhances aromaticity and lipophilicity compared to the simpler oxazole in the target compound. This modification may improve metabolic stability but reduce aqueous solubility.

- Applications : Such derivatives are often investigated for CNS-targeting drugs due to increased blood-brain barrier permeability .

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride

Table 1: Oxazole-Based Piperidine Derivatives

Piperidine-Linked Heterocycles with Different Ring Systems

3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride

- Structure: Oxazolidinone (a 5-membered ring with O, N, and a ketone) linked to piperidine.

- Key Differences: The ketone group enables hydrogen bonding, improving solubility. Oxazolidinones are known for antibacterial activity (e.g., linezolid).

- Applications: Potential antimicrobial or neuroprotective agent .

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

2-(Piperidin-4-yl)-1H-imidazole-5-carboxylate Dihydrochloride

Table 2: Heterocyclic Variants of Piperidine Derivatives

Impact of Functional Groups and Substituents

Hydrophilic Modifications

Lipophilic Modifications

Biological Activity

2-(Piperidin-4-yl)oxazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an oxazole moiety, which is known for its diverse pharmacological activities. The oxazole ring contributes to the compound's interaction with various biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Piperidin-4-yl)oxazole derivatives. For example, derivatives of oxazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. A notable study demonstrated that these compounds can induce apoptosis in hepatocellular carcinoma (HCC) cells by acting as agonists for human caseinolytic protease P (HsClpP), leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Anticancer Activity of 2-(Piperidin-4-yl)oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SL44 | HCCLM3 | 3.1 | HsClpP agonist |

| SL44 | HepG2 | 4.5 | Induces apoptosis |

| Compound A | MDA-MB-453 | 11 | Cytotoxicity |

Antimicrobial Activity

The antimicrobial potential of 2-(Piperidin-4-yl)oxazole has also been explored. Studies indicate that oxazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives suggest moderate to good antimicrobial efficacy.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound B | Staphylococcus aureus | 200 |

| Compound C | Escherichia coli | 150 |

| Compound D | Pseudomonas aeruginosa | 100 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(Piperidin-4-yl)oxazole derivatives. Modifications on the oxazole ring and piperidine substituents have been shown to influence their potency against various biological targets. For instance, introducing electron-withdrawing groups on the oxazole ring has been associated with enhanced anticancer activity .

Case Studies

- Hepatocellular Carcinoma Treatment : A study focusing on the application of HsClpP agonists demonstrated that derivatives of 2-(Piperidin-4-yl)oxazole effectively inhibited tumor growth in vivo, showing promise as a therapeutic agent for liver cancer .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that certain derivatives exhibited selective toxicity towards pathogenic bacteria while sparing beneficial flora, indicating a potential for therapeutic use in infections without disrupting normal microbiota .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(Piperidin-4-yl)oxazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling piperidine derivatives with oxazole precursors under controlled conditions. For example:

- Oxazole Intermediate Method : Use 2-(chloromethyl)oxazole (C₄H₄ClNO) as a precursor, reacting it with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the oxazole-piperidine backbone .

- Hydrochloride Salt Formation : Treat the freebase with HCl gas in anhydrous ethanol or ether to precipitate the hydrochloride salt .

Key Parameters :

Basic Question: How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to isolate the hydrochloride salt .

- Characterization :

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet) .

- Oxazole protons: δ 7.8–8.2 ppm (singlet) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183.2 for the freebase) and chloride adducts .

Advanced Question: How can researchers resolve contradictions in reported stability data (e.g., decomposition under ambient vs. inert conditions)?

Methodological Answer:

Contradictory stability data may arise from differences in:

- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) with desiccants (silica gel) to prevent hydrolysis .

- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, but prolonged exposure to >80°C in solution accelerates degradation .

Recommended Protocol : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products via HPLC .

- Cross-reference safety data from multiple SDS (e.g., Kishida Chemical vs. Aaron Chemicals ) to identify consensus handling guidelines.

Advanced Question: What analytical techniques are critical for detecting impurities in this compound, and how should they be validated?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to separate impurities (e.g., unreacted piperidine or oxazole byproducts). Validate method specificity by spiking known impurities .

- Mass Spectrometry : HRMS (High-Resolution MS) identifies trace impurities (e.g., m/z 215.1 corresponding to a dimerization product) .

Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R² ≥ 0.995 |

| LOD/LOQ | ≤0.1% (w/w) |

| Recovery | 90–110% |

Basic Question: What safety precautions are essential when handling this compound in a laboratory setting?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .

- Emergency Protocols :

Advanced Question: How can researchers design experiments to investigate the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with oxazole/piperidine-binding pockets (e.g., kinases or GPCRs).

- Assay Design :

- Fluorescence-Based Assays : Use a quenched fluorescent substrate (e.g., FITC-labeled peptide) to measure inhibition kinetics .

- IC₅₀ Determination : Test concentrations from 1 nM–100 µM, with positive controls (e.g., staurosporine for kinases) .

Data Interpretation : Fit dose-response curves using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

Advanced Question: What strategies mitigate discrepancies in solubility data across different solvent systems?

Methodological Answer:

Reported solubility variations arise from:

- pH Effects : The hydrochloride salt is more soluble in aqueous buffers (pH < 4) due to protonation .

- Co-Solvents : Use DMSO (≤10% v/v) to enhance solubility in biological assays without precipitation .

Protocol :

Prepare stock solutions in DMSO, then dilute into assay buffers.

Centrifuge (10,000 × g, 5 min) to remove insoluble particulates before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.